molecular formula C6H9N3O2 B13323405 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid

3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13323405
M. Wt: 155.15 g/mol
InChI Key: NWRZERAIECZGRI-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,2,4-triazole ring substituted with a methyl group at the N1 position and a propanoic acid side chain at the C3 position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in antiviral agents like ensitrelvir fumarate, a SARS-CoV-2 protease inhibitor . Its structural uniqueness lies in the methyl group’s electron-donating properties, which influence reactivity, acidity, and intermolecular interactions.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-9-4-7-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

NWRZERAIECZGRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via N-Methylation and Directed Lithiation (Patent CN113651762B)

This patented method outlines a robust five-step process starting from 1,2,4-triazole:

Step Description Reagents/Conditions Key Notes
1 Nucleophilic substitution to form 1-methyl-1,2,4-triazole 1,2,4-triazole, potassium hydroxide, chloromethane, ethanol, reflux Avoids isomerization by controlling methylation at N1
2 Protection at 5-position via lithiation and halogenation or silylation 1-methyl-1,2,4-triazole, tetrahydrofuran, TMEDA, n-butyllithium, dibromomethane or LDA, trimethylchlorosilane Protects 5-position to direct subsequent carboxylation
3 Carboxylation at 3-position 5-bromo/trimethylsilyl-1-methyl-1,2,4-triazole, tetrahydrofuran, LDA, carbon dioxide Introduces carboxylic acid moiety regioselectively
4 Conversion to methyl ester Thionyl chloride, methanol Esterification for easier purification
5 Deprotection of 5-position Zinc powder or TBAF (tetrabutylammonium fluoride) Yields final 1-methyl-1H-1,2,4-triazole-3-methyl formate

This method achieves high purity and yield by controlling regioselectivity and avoiding isomeric by-products. The key innovation is the use of 5-position protection to prevent side reactions during carboxylation.

Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline Derivatives

An alternative approach involves:

  • Alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative under basic conditions (potassium carbonate) in N,N-dimethylformamide at elevated temperature (120 °C).
  • Followed by oxazoline ring-opening and oxidation steps to yield β-(1,2,4-triazol-1-yl)alanine derivatives.
  • Though this method focuses on related amino acid derivatives, it demonstrates the feasibility of regioselective alkylation on the triazole ring, which can be adapted for propanoic acid derivatives.

Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

  • Microwave irradiation accelerates the synthesis of 3-substituted triazole derivatives.
  • Starting from N-guanidinosuccinimide and amines, reactions are performed in acetonitrile at 170 °C for 25 minutes.
  • This method yields diverse N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides with good yields (up to 58%).
  • Though focused on amides, the methodology is relevant for preparing the propanoic acid moiety on the triazole ring.

Green Catalysis Approaches for Related Triazole Propanoic Acid Derivatives

  • Alum (potassium aluminum sulfate dodecahydrate) catalyzes synthesis of 1,2,4-triazolylpropanoic acid derivatives in aqueous media.
  • Reaction of 3-acetyl pyridine, amino acids, and thiosemicarbazide at 80 °C yields triazole derivatives efficiently.
  • This environmentally friendly method emphasizes mild conditions and high yields, suitable for scale-up.

Continuous-Flow Metal-Free Synthesis of Methylated 1,2,4-Triazole Acetic Acid Derivatives

  • A novel continuous-flow process constructs the triazole ring and introduces methyl substituents efficiently.
  • The method is atom economical, avoids chromatographic purification, and is scalable.
  • Though focused on 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, the principles can be adapted for propanoic acid derivatives.

Comparative Data Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Patent CN113651762B 1,2,4-triazole KOH, chloromethane, n-BuLi, LDA, CO2, SOCl2, Zn or TBAF Multi-step, reflux, low temp lithiation, carboxylation, esterification High (not explicitly stated, but improved purity) High regioselectivity, avoids isomerization Multi-step, requires strong bases and low temps
Alkylation with O-tosyloxazoline 1H-1,2,4-triazole, O-tosyloxazoline K2CO3, DMF, 120 °C 12 h alkylation, ring-opening, oxidation 68% overall (for related amino acid) Straightforward, good yield Focus on amino acid derivatives, not direct propanoic acid
Microwave-Assisted Synthesis N-guanidinosuccinimide, amines Acetonitrile, microwave, 170 °C, 25 min Microwave irradiation Up to 58% Rapid, scalable, diverse derivatives Focus on amides, not free acid
Alum-Catalyzed Green Synthesis 3-acetyl pyridine, amino acids Alum catalyst, water, 80 °C Aqueous, mild Good yields (not specified) Eco-friendly, mild conditions Limited to specific derivatives
Continuous-Flow Metal-Free Synthesis Hydrazine derivatives Flow reactor, metal-free Continuous flow, mild Higher than batch Sustainable, scalable Focus on acetic acid derivatives

Analysis and Recommendations

  • The patented multi-step method provides the most direct and regioselective route to this compound derivatives, with careful control of N-methylation and carboxylation steps.
  • Microwave-assisted synthesis offers rapid access to related amide derivatives and could be adapted for propanoic acid synthesis, particularly for library generation.
  • Green catalysis methods and continuous-flow processes represent promising sustainable alternatives but require adaptation for the specific compound.
  • Alkylation with O-tosyloxazoline derivatives demonstrates useful regioselectivity but is more suited for amino acid analogs.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share the 1,2,4-triazole-propanoic acid backbone but differ in substituents, leading to distinct chemical and biological properties:

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic Acid
  • Substituent: Amino group at the triazole C5 position.
  • Synthesis: Microwave-assisted one-pot reactions with aminoguanidine hydrochloride, scalable to 10 mmol .
  • Applications : Used to synthesize substituted amides for drug discovery .
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid
  • Substituent : Bromo group at the triazole C3 position.
  • Properties: Bromine’s electron-withdrawing effect increases the acidity of the propanoic acid moiety compared to the methyl-substituted analog. This compound is a halogenated intermediate for further functionalization .
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
  • Backbone : Contains an imidazole ring with a thioether linkage.
Chlorinated 3-Phenylpropanoic Acids
  • Structure : Chlorinated phenyl group instead of triazole.
  • Source : Naturally derived from marine Streptomyces.
  • Bioactivity : Exhibits selective antimicrobial activity against E. coli and S. aureus .

Physicochemical Properties

  • Acidity: Substituents significantly influence pKa values. Bromo- and nitro-substituted triazoles (electron-withdrawing groups) increase propanoic acid acidity, whereas methyl groups (electron-donating) reduce it .
  • Tautomerism: Amino-substituted triazoles exhibit annular prototropic tautomerism in solution, which may affect binding in biological systems .

Biological Activity

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. The triazole ring structure contributes to its reactivity and interactions with various biological targets, making it a candidate for therapeutic applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has a molecular formula of C6H10N4O2 and a molecular weight of approximately 155.15 g/mol. Its structure features a propanoic acid group linked to a triazole ring, which enhances its solubility in various solvents and its biological activity.

PropertyValue
Molecular FormulaC6H10N4O2
Molecular Weight155.15 g/mol
SolubilitySoluble in various solvents

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Compounds containing the triazole moiety are known to interact with bacterial enzymes and receptors, leading to significant efficacy against a range of bacterial and fungal infections. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interfere with cellular processes in cancer cells. Research has demonstrated that triazole derivatives can induce apoptosis (programmed cell death) in various cancer cell lines by modulating key signaling pathways. For example, studies have reported that triazole compounds can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound is linked to several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzymes, inhibiting their activity.
  • Receptor Interaction : It may bind to specific receptors involved in cell signaling pathways, altering cellular responses.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes .

Study on Antimicrobial Efficacy

A study conducted by Gao et al. (2019) evaluated the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research on Anticancer Activity

In another study by Sharma et al. (2022), the anticancer effects of triazole derivatives were investigated using breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid, and what are their key mechanistic steps?

  • Methodological Answer : The compound is synthesized via nucleophilic addition or cyclization strategies. For example, thiophenol derivatives can undergo Michael addition to propiolic acid intermediates, followed by methylation to introduce the 1-methyltriazole moiety . Deamination cyclization of S-acrylates with triazolethiones is another route, as demonstrated in related triazole-based syntheses (e.g., yielding 7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones) . Key challenges include controlling regioselectivity during triazole formation and optimizing reaction conditions (e.g., solvent, temperature) to improve yields.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the triazole ring substitution pattern and propanoic acid backbone. For example, the methyl group on the triazole typically resonates at δ ~3.9 ppm in 1^1H NMR, while the carboxylic acid proton appears as a broad singlet near δ 12 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 183.0642 for C7_7H10_{10}N3_3O2_2) .
  • X-ray Crystallography : While direct data for this compound is limited, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures of analogous triazole derivatives .

Advanced Research Questions

Q. What role does the 1,2,4-triazole moiety play in the biological activity of derivatives like this compound?

  • Methodological Answer : The triazole ring enhances hydrogen-bonding interactions with biological targets, as seen in antiviral agents like Ensitrelvir (a SARS-CoV-2 protease inhibitor containing this moiety) . Computational docking studies and structure-activity relationship (SAR) analyses can identify key interactions (e.g., with viral proteases or host receptors). For example, methylation at the triazole N1 position improves metabolic stability by reducing oxidative degradation .

Q. How can crystallization challenges for this compound derivatives be addressed in structural studies?

  • Methodological Answer :

  • Crystallization Conditions : Use high-resolution data (e.g., synchrotron radiation) and additives like DMSO to stabilize crystal lattices. For example, crystalline forms of related compounds (e.g., 6-cyclopropanecarboxamido derivatives) were obtained via solvent evaporation in methanol/water mixtures .
  • Refinement Software : SHELXTL or SHELXL is recommended for handling twinned data or high disorder, leveraging robust algorithms for small-molecule refinement .

Q. What contradictions exist in reported bioactivity data for triazole-containing compounds, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antiproliferative or antiviral efficacy may arise from assay conditions (e.g., cell line variability) or compound purity. For example:

  • Validation Steps :
  • Reproduce assays under standardized conditions (e.g., MTT assays with triplicates and positive controls) .
  • Use HPLC-purified samples (purity >95%) to exclude confounding effects from impurities .
  • Case Study : A derivative showed conflicting IC50_{50} values in cancer cell lines due to differences in serum concentration in culture media; optimizing serum-free pre-incubation resolved inconsistencies .

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